2-(4-Chlorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one
Overview
Description
2-(4-Chlorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one is a complex organic compound that features a chlorophenyl group, an oxazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Pyrrolidine Ring: This can be synthesized through various methods, including the reduction of pyrrole derivatives.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert ketones to alcohols or other reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(4-Chlorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
2-(4-Chlorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-amine: Similar structure but with an amine group.
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-12(2)15-11-17(23-20-15)16-4-3-9-21(16)18(22)10-13-5-7-14(19)8-6-13/h5-8,11-12,16H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPGJVMIERNFKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2C(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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